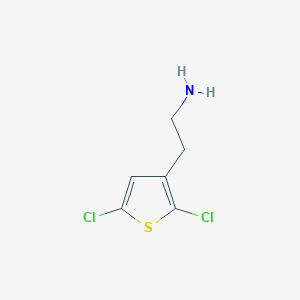carbohydrazide CAS No. 866143-73-9](/img/structure/B2379322.png)
N'-[(oxolan-3-yl)methyl](tert-butoxy)carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(oxolan-3-yl)methylcarbohydrazide is a chemical compound with the molecular formula C10H20N2O3. It is also known by its IUPAC name, tert-butyl 2-(tetrahydro-3-furanylmethyl)hydrazinecarboxylate. This compound is characterized by the presence of an oxolane ring, a tert-butoxy group, and a carbohydrazide moiety. It is a low melting solid with a molecular weight of 216.28 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(oxolan-3-yl)methylcarbohydrazide typically involves the reaction of tert-butyl hydrazinecarboxylate with an oxolane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of N’-(oxolan-3-yl)methylcarbohydrazide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
化学反应分析
Types of Reactions
N’-(oxolan-3-yl)methylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The oxolane ring and tert-butoxy group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(oxolan-3-yl)methylcarbohydrazide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of N’-(oxolan-3-yl)methylcarbohydrazide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrazine derivatives .
科学研究应用
N’-(oxolan-3-yl)methylcarbohydrazide has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
作用机制
The mechanism of action of N’-(oxolan-3-yl)methylcarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to N’-(oxolan-3-yl)methylcarbohydrazide include other carbohydrazides and oxolane derivatives. Examples include:
- N’-(oxolan-2-yl)methylcarbohydrazide
- N’-(oxolan-4-yl)methylcarbohydrazide
- N’-(tetrahydrofuran-3-yl)methylcarbohydrazide
Uniqueness
N’-(oxolan-3-yl)methylcarbohydrazide is unique due to its specific structural features, such as the position of the oxolane ring and the presence of the tert-butoxy group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
tert-butyl N-(oxolan-3-ylmethylamino)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWWGPKTYAHFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1CCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)
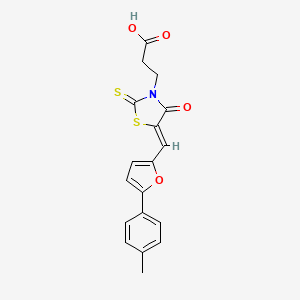
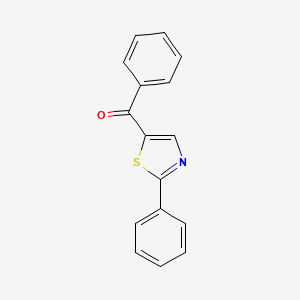
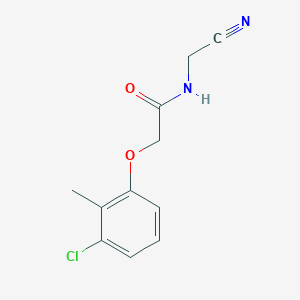
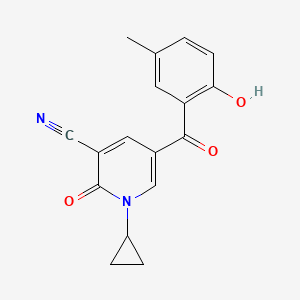
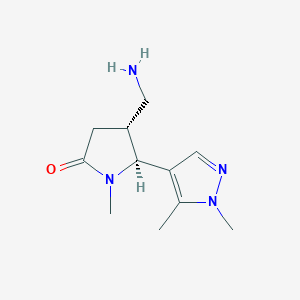
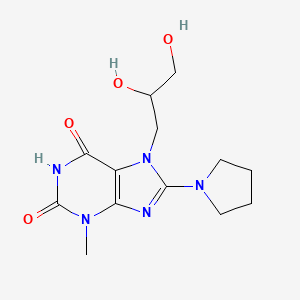
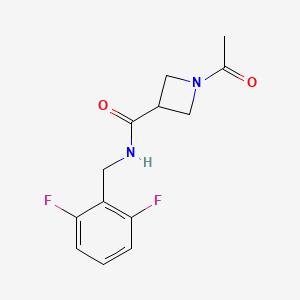
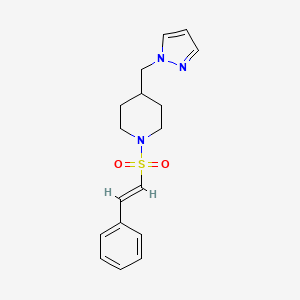
![N,N-dimethyl-6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2379255.png)
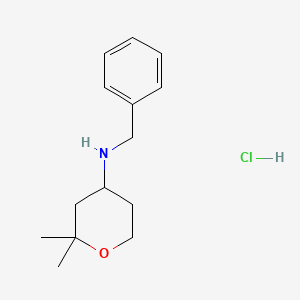
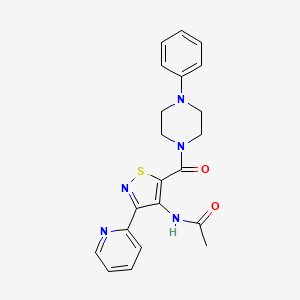
![3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2379259.png)
